molecular formula C8H13N3 B2668918 3-(3-Hydrazinylpropyl)pyridine CAS No. 66142-91-4

3-(3-Hydrazinylpropyl)pyridine

Cat. No.: B2668918
CAS No.: 66142-91-4
M. Wt: 151.213
InChI Key: OQRVCPIUDQFFFY-UHFFFAOYSA-N
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Description

3-(3-Hydrazinylpropyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydrazine-containing propyl chain at the 3-position.

Properties

IUPAC Name

3-pyridin-3-ylpropylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-11-6-2-4-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRVCPIUDQFFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydrazinylpropyl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Additionally, the reduction of corresponding diazonium salts is another method that can be employed for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydrazinylpropyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Hydrazinylpropyl)pyridine is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of 3-(3-Hydrazinylpropyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can influence various biological pathways and result in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds are potent LSD1 inhibitors with IC50 values as low as 29 nM and >160-fold selectivity over monoamine oxidases (MAO-A/B) . Key structural and functional differences include:

  • Core Structure : Unlike 3-(3-Hydrazinylpropyl)pyridine, these derivatives utilize a pyridine or pyrazine core with a piperidin-4-ylmethoxy substituent, which is critical for LSD1 binding via hydrogen bonding with Asp555 and hydrophobic interactions with FAD and Tyr761 .
  • Bioactivity : The piperidine group enhances LSD1 selectivity by >1,500-fold compared to cyclopropylamine-based inhibitors, whereas hydrazine-containing analogs lack documented LSD1 activity .
Table 1: Activity Comparison of Selected Pyridine Derivatives
Compound Target (IC50/Ki) Selectivity (vs. MAO-B) Key Structural Features Reference
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) LSD1: 29 nM >640-fold 4-Methylphenyl, piperidine
2-(3-Hydrazinylpropyl)pyridine N/A N/A Hydrazinylpropyl at 2-position
This compound (hypothetical) N/A N/A Hydrazinylpropyl at 3-position

Hydrazine-Containing Heterocycles

lists compounds like 2-Hydrazinyl-3-(piperidin-1-sulfonyl)pyridine and 2-Hydrazinyl-3-iodopyridine , which share a pyridine backbone but differ in substituents:

  • Functional Groups : Sulfonyl or halogen substituents (e.g., iodine) at the 3-position modify electronic properties and binding interactions, contrasting with the aliphatic hydrazinylpropyl group in this compound .

Cyclopropylamine-Based LSD1 Inhibitors

Cyclopropylamine derivatives (e.g., tranylcypromine analogs) inhibit LSD1 via covalent FAD binding. However, they exhibit lower selectivity (<10-fold vs. MAO-B) and higher toxicity compared to 3-(piperidin-4-ylmethoxy)pyridine derivatives .

Key Research Findings and Limitations

  • SAR Insights: For pyridine-based LSD1 inhibitors, substitution at the 4-position of the phenyl ring (e.g., -CF₃, -CH₃) enhances potency, while bulky groups (e.g., -iPr) reduce activity .
  • Enzyme Selectivity : Piperidine-containing analogs show >160-fold selectivity for LSD1 over MAO-B due to steric and electronic complementarity, whereas hydrazine derivatives lack comparable data .
  • Synthetic Accessibility : this compound could be synthesized via reductive amination or nucleophilic substitution, similar to routes for 2-(3-Hydrazinylpropyl)pyridine .

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